molecular formula C14H17NOS2 B7594030 2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone

2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone

Cat. No. B7594030
M. Wt: 279.4 g/mol
InChI Key: GXAKVOAVAHJZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been found to have anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been reported to have anti-viral activity against certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone in lab experiments is its high purity and yield. The compound has been reported to be stable and easy to handle, making it suitable for use in various assays and experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and activity in certain assays.

Future Directions

There are several future directions for the study of 2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone. One area of research is the identification of its target proteins and receptors in the body. This could provide insight into its mechanism of action and potential therapeutic applications. Another area of research is the development of more efficient synthesis methods for the compound, which could improve its yield and purity. Additionally, the compound could be further evaluated for its potential as an anti-cancer and anti-viral agent, as well as its ability to modulate the activity of certain enzymes and receptors in the body.

Synthesis Methods

The synthesis of 2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone involves the reaction of 2-aminothiophenol with 1,4-thiazepane-4-carboxylic acid followed by the addition of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to yield a high purity and yield of the compound.

Scientific Research Applications

2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. The compound has also been investigated for its ability to modulate the activity of certain enzymes and receptors in the body.

properties

IUPAC Name

2,3-dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS2/c16-14(15-6-3-8-17-9-7-15)12-10-18-13-5-2-1-4-11(12)13/h1-2,4-5,12H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAKVOAVAHJZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)C(=O)C2CSC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzothiophen-3-yl(1,4-thiazepan-4-yl)methanone

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